(4-(2-Naphthyl)(2,5-thiazolyl))-3-pyridylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(2-Naphthyl)(2,5-thiazolyl))-3-pyridylamine is a complex organic compound that features a naphthyl group, a thiazolyl group, and a pyridylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(2-Naphthyl)(2,5-thiazolyl))-3-pyridylamine typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures high-quality output suitable for pharmaceutical and research applications .
Chemical Reactions Analysis
Types of Reactions
(4-(2-Naphthyl)(2,5-thiazolyl))-3-pyridylamine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s reactivity and properties.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds, affecting the compound’s stability and activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction could produce dihydro derivatives.
Scientific Research Applications
(4-(2-Naphthyl)(2,5-thiazolyl))-3-pyridylamine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s structural features make it a candidate for studying biological interactions and mechanisms.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Mechanism of Action
The mechanism of action of (4-(2-Naphthyl)(2,5-thiazolyl))-3-pyridylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-6-nitroimidazo(2,1-b)oxazole: Used in the treatment of tuberculosis, this compound shares some structural similarities with (4-(2-Naphthyl)(2,5-thiazolyl))-3-pyridylamine but has different biological activities.
Aromatic compounds with anti-inflammatory properties: These compounds, like this compound, have potential therapeutic applications but differ in their specific targets and mechanisms of action.
Uniqueness
This compound is unique due to its combination of a naphthyl group, a thiazolyl group, and a pyridylamine group, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
4-naphthalen-2-yl-N-pyridin-3-yl-1,3-thiazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3S/c1-2-5-14-10-15(8-7-13(14)4-1)17-12-22-18(21-17)20-16-6-3-9-19-11-16/h1-12H,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSHLTGANKCUCMM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CSC(=N3)NC4=CN=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.